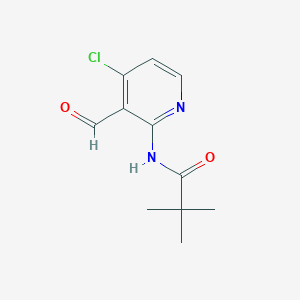
N-(4-Chloro-3-formylpyridin-2-yl)pivalamide
Vue d'ensemble
Description
N-(4-Chloro-3-formylpyridin-2-yl)pivalamide (N-CFPA) is a novel small molecule with a unique structure and interesting properties. It is a member of the pivalamides family, which is composed of compounds with a pivalic acid moiety linked to an amide group. N-CFPA has been studied extensively in recent years, and its potential for use in a variety of scientific research applications has been explored.
Applications De Recherche Scientifique
N-(4-Chloro-3-formylpyridin-2-yl)pivalamide has been studied for its potential use in a variety of scientific research applications. It has been used as a ligand in the synthesis of new metal complexes, as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organic molecules. It has also been used to study the interaction of proteins and other biomolecules with metal ions.
Mécanisme D'action
N-(4-Chloro-3-formylpyridin-2-yl)pivalamide has been found to interact with metal ions through a process called coordination. This process involves the formation of a covalent bond between the metal ion and the nitrogen atom in the pivalamide group of N-(4-Chloro-3-formylpyridin-2-yl)pivalamide. This bond is stabilized by the presence of the four oxygen atoms in the pivalic acid moiety of N-(4-Chloro-3-formylpyridin-2-yl)pivalamide.
Effets Biochimiques Et Physiologiques
N-(4-Chloro-3-formylpyridin-2-yl)pivalamide has been found to interact with a variety of proteins and other biomolecules. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids, and to modulate the activity of proteins involved in the regulation of cell growth and differentiation. It has also been found to interact with metal ions, which can affect the activity of enzymes and other proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Chloro-3-formylpyridin-2-yl)pivalamide has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to work with. It is also relatively stable, which makes it suitable for long-term storage. Additionally, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, N-(4-Chloro-3-formylpyridin-2-yl)pivalamide is not suitable for use in human clinical trials due to its potential toxicity.
Orientations Futures
N-(4-Chloro-3-formylpyridin-2-yl)pivalamide has a wide range of potential applications in scientific research. It could be used as a tool to study the structure and function of proteins and other biomolecules, as well as to study the interaction of proteins with metal ions. Additionally, it could be used to develop new drugs and therapies for a variety of diseases. Furthermore, N-(4-Chloro-3-formylpyridin-2-yl)pivalamide could be used to study the effects of small molecules on cell growth and differentiation, as well as to develop new materials for use in nanotechnology.
Propriétés
IUPAC Name |
N-(4-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-9-7(6-15)8(12)4-5-13-9/h4-6H,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWHRFKTYLZJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659632 | |
| Record name | N-(4-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-3-formylpyridin-2-yl)pivalamide | |
CAS RN |
749925-46-0 | |
| Record name | N-(4-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



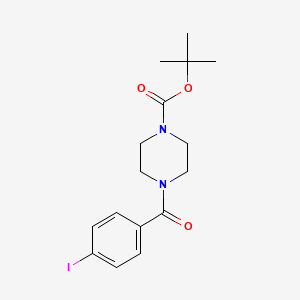

![({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B1387567.png)
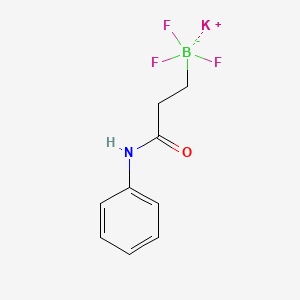
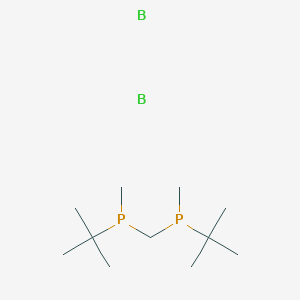
![4-Chloro-5-iodo-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1387574.png)
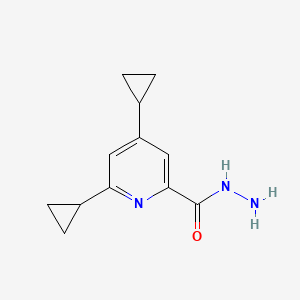
![2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B1387576.png)
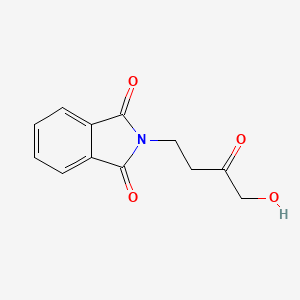
![2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B1387579.png)

![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B1387583.png)
![1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387584.png)
![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1387585.png)